4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride

Description

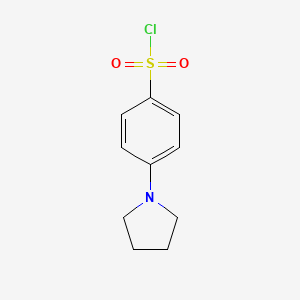

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMNUSUMGZRQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696915 | |

| Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125393-18-2 | |

| Record name | 4-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation of 4 Pyrrolidin 1 Yl Benzenesulfonic Acid:

This intermediate is synthesized by the sulfonation of the N-phenylpyrrolidine precursor. Sulfonation is a reversible electrophilic aromatic substitution reaction. Common sulfonating agents include concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). The reaction with sulfuric acid produces water, which can shift the equilibrium back to the reactants. To drive the reaction forward, methods to remove the water, such as azeotropic distillation or the addition of a dehydrating agent like thionyl chloride, can be employed. Using sulfur trioxide or chlorosulfuric acid as the sulfonating agent avoids the formation of water.

Derivatization to 4 Pyrrolidin 1 Yl Benzene 1 Sulfonyl Chloride:

Exploration of Sustainable Synthetic Pathways

Application of Green Chemistry Principles in Reaction Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more environmentally benign processes. This involves reducing waste, using less hazardous materials, and improving energy efficiency.

For the synthesis of sulfonyl chlorides, several greener alternatives to traditional methods have been explored. While not always directly applied to 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride, these principles offer a framework for developing more sustainable routes.

Atom Economy and Waste Reduction : Traditional methods using reagents like ClSO₃H, PCl₅, or SOCl₂ generate considerable amounts of acidic and hazardous waste. Newer methods aim to improve atom economy. For example, the synthesis of sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) is presented as an environmentally friendly alternative that avoids harsh conditions and toxic reagents. The byproduct, succinimide, can be recycled back into NCS, further enhancing the sustainability of the process.

Use of Safer Reagents : A key goal of green chemistry is to replace hazardous reagents. The oxidative chlorination of thiols to sulfonyl chlorides using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) offers a milder and safer approach compared to using chlorine gas or chlorosulfonic acid. Metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant has also been developed, representing a more environmentally benign pathway.

The following table compares traditional reagents with greener alternatives for sulfonyl chloride synthesis.

| Transformation | Traditional Reagents | Greener Alternatives | Advantages of Alternatives | Reference |

|---|---|---|---|---|

| Aromatic Chlorosulfonation | Chlorosulfonic acid (ClSO₃H), SO₂/Cl₂ | SO₂/CuCl₂ in a flow reactor | Improved safety and control over hazardous gas | |

| Sulfonic Acid to Sulfonyl Chloride | PCl₅, SOCl₂, POCl₃ | (Not widely established for this specific step) | N/A | |

| General Sulfonyl Chloride Synthesis (from Thiols) | Cl₂ gas | N-Chlorosuccinimide (NCS), Oxone, NaDCC·2H₂O | Milder conditions, avoids hazardous gas, recyclable byproducts |

Solvent Selection, Minimization, and Alternatives

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

Solvent Minimization : Reducing the volume of solvents used is a primary goal. This can be achieved through process optimization or by running reactions at higher concentrations. In some cases, solvent-free workup procedures, such as direct filtration of the product, can be implemented.

Alternative Solvents : The use of environmentally benign solvents is highly encouraged. For reactions involving sulfonyl chlorides and their derivatives, several sustainable solvents have been investigated.

Water : Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. The synthesis of sulfonyl chlorides via oxyhalogenation of thiols and disulfides has been successfully demonstrated using water as the reaction medium.

Bio-based Solvents : Alcohols like ethanol (B145695) can be derived from biomass and are considered greener alternatives to petroleum-based solvents.

Deep Eutectic Solvents (DES) : DES, such as a mixture of choline (B1196258) chloride and glycerol, are emerging as promising green solvents. They are often biodegradable, have low volatility, and can be tailored for specific reactions. The synthesis of sulfonamides from in situ generated sulfonyl chlorides has been shown to be effective in a choline chloride/glycerol DES.

Solvent Effects in Chlorosulfonation : In traditional chlorosulfonation reactions, halogenated solvents like dichloromethane (B109758) are sometimes used as diluents. However, these solvents can react with strong sulfonating agents like sulfur trioxide, forming highly toxic byproducts, and their use is being phased out.

The development of synthetic routes for this compound in these alternative solvents would represent a significant advancement in the sustainable production of this compound.

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound, a key intermediate in various chemical industries, is critically evaluated through the principles of green chemistry, specifically focusing on atom economy and reaction efficiency. These metrics are essential in the development of sustainable and cost-effective manufacturing processes. The ideal synthetic route maximizes the incorporation of reactant atoms into the final product and achieves high yields with minimal waste.

Two plausible synthetic pathways for this compound are the direct chlorosulfonation of N-phenylpyrrolidine and a Sandmeyer-type reaction starting from 4-(pyrrolidin-1-yl)aniline (B1331422). A theoretical analysis of the atom economy for these routes provides a quantitative measure of their efficiency in terms of atom utilization.

Theoretical Atom Economy Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

The following interactive data table provides a comparative overview of the theoretical atom economy for these potential synthetic routes.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct Chlorosulfonation | N-Phenylpyrrolidine, Chlorosulfonic Acid | This compound | Hydrochloric Acid | 80.5% |

| Sandmeyer-type Reaction | 4-(Pyrrolidin-1-yl)aniline, Sodium Nitrite, Hydrochloric Acid, Sulfur Dioxide, Copper(I) Chloride | This compound | Sodium Chloride, Water, Nitrogen Gas, Copper(I) Chloride (catalyst) | 55.2% |

Reaction Efficiency Considerations

While atom economy provides a theoretical maximum for efficiency, the actual reaction efficiency is determined by the chemical yield, reaction conditions, and the ease of product isolation and purification.

For the Sandmeyer-type reaction, the efficiency is dependent on the yield of each step. The diazotization of 4-(pyrrolidin-1-yl)aniline must be performed at low temperatures to ensure the stability of the diazonium salt intermediate. The subsequent copper-catalyzed reaction with sulfur dioxide to form the sulfonyl chloride is a critical step, and its efficiency can be influenced by the catalyst activity and reaction conditions. While this route may have a lower theoretical atom economy, it can offer advantages in terms of regioselectivity and milder reaction conditions compared to direct chlorosulfonation.

Chemical Reactivity and Derivatization Pathways of 4 Pyrrolidin 1 Yl Benzene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride (-SO₂Cl) group is highly electrophilic, making it a prime target for attack by various nucleophiles. This reactivity is the basis for the most common derivatization pathways for this compound, leading to the formation of sulfonamides, sulfonates, and other related structures. The general mechanism involves the attack of a nucleophile on the sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group. youtube.com

Formation of Novel Sulfonamide Derivatives

The reaction of 4-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. cbijournal.com This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, proceeds readily. cbijournal.comyoutube.com The resulting sulfonamides are a critical class of compounds in drug discovery. libretexts.org

The general scheme for this reaction is as follows:

Reactants : this compound and a primary (R-NH₂) or secondary (R₂NH) amine.

Conditions : Typically performed in a suitable solvent (e.g., THF, diethyl ether) with a non-nucleophilic base (e.g., pyridine). cbijournal.com

Product : N-substituted 4-(pyrrolidin-1-yl)benzenesulfonamide.

The nature of the amine's R-group can be varied extensively, allowing for the creation of a large library of sulfonamide derivatives from a single sulfonyl chloride precursor.

Interactive Table: Synthesis of Sulfonamide Derivatives

| Nucleophile (Amine) | Product | Typical Conditions |

| Aniline | N-phenyl-4-(pyrrolidin-1-yl)benzenesulfonamide | Pyridine, 0-25 °C |

| Diethylamine | N,N-diethyl-4-(pyrrolidin-1-yl)benzenesulfonamide | Triethylamine, THF, 0 °C to RT |

| Glycine Methyl Ester | Methyl 2-(N-(4-(pyrrolidin-1-yl)phenyl)sulfonamido)acetate | Na₂CO₃, Aqueous solution, RT |

| L-Tryptophan | N-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-L-tryptophan | Acetone/Pyridine, RT |

Synthesis of Sulfonates and Thioethers

Sulfonate Esters: Alcohols and phenols can act as nucleophiles, attacking the sulfonyl chloride to form sulfonate esters. This reaction is analogous to the formation of sulfonamides and is typically facilitated by a base such as pyridine. masterorganicchemistry.com The resulting sulfonate groups are excellent leaving groups in subsequent nucleophilic substitution reactions, making this transformation valuable for converting alcohols into more reactive species. masterorganicchemistry.comlibretexts.org The reaction proceeds with retention of stereochemistry at the alcohol's carbon center because the C-O bond is not broken. libretexts.org

Thioethers: While direct reaction with thiols can produce thiosulfonates, the synthesis of thioethers from sulfonyl chlorides requires a reduction step. researchgate.netacs.orgnih.gov A modern approach involves a one-pot reaction where the sulfonyl chloride is deoxygenated by a phosphine (B1218219) reagent, like triphenylphosphine, to generate a transient, highly reactive intermediate. acs.orgnih.govresearchgate.net This intermediate can then be trapped by an alcohol or thiol to form the corresponding thioether. acs.orgresearchgate.net This method avoids the need to first isolate the often unstable thiol. acs.org

Interactive Table: Synthesis of Sulfonates and Thioethers

| Nucleophile | Reagent/Method | Product Class |

| Ethanol (B145695) | Pyridine | Ethyl 4-(pyrrolidin-1-yl)benzenesulfonate |

| Phenol | Pyridine | Phenyl 4-(pyrrolidin-1-yl)benzenesulfonate |

| Benzenethiol | PPh₃ (Deoxygenation) | Phenyl-(4-(pyrrolidin-1-yl)phenyl)sulfane |

| Benzyl Alcohol | PPh₃ (Deoxygenation) | Benzyl-(4-(pyrrolidin-1-yl)phenyl)sulfane |

Reactions with Hydrazine (B178648) Derivatives and Related Nitrogen Nucleophiles

Hydrazine hydrate (B1144303) reacts readily with sulfonyl chlorides to produce the corresponding sulfonyl hydrazides. google.comlookchem.com The reaction is typically carried out in an aqueous medium, and similar to sulfonamide synthesis, a base may be used to neutralize the liberated HCl. lookchem.comgoogle.com These sulfonyl hydrazide products serve as important intermediates in organic synthesis, for instance, in the preparation of sulfonylhydrazones via condensation with aldehydes and ketones. lookchem.comresearchgate.net

The general procedure involves adding the sulfonyl chloride to a solution of hydrazine hydrate, often at reduced temperatures to control the exothermic reaction. lookchem.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

While nucleophilic attack at the sulfonyl group is the most common reaction, the benzene ring of this compound can also undergo electrophilic aromatic substitution (SₑAr). wikipedia.org The feasibility and outcome of such reactions are governed by the electronic effects of the two substituents already present on the ring: the pyrrolidin-1-yl group and the sulfonyl chloride group.

Regioselectivity and Substituent Effects

The position of attack by an incoming electrophile (E⁺) is determined by the directing effects of the existing groups. imperial.ac.uk

Pyrrolidin-1-yl group : This is a tertiary amine substituent. The nitrogen atom's lone pair of electrons can be donated into the benzene ring through resonance. This significantly increases the electron density of the ring, particularly at the ortho and para positions. wikipedia.org Consequently, the pyrrolidin-1-yl group is a strong activating group and an ortho-, para-director . wikipedia.org

Sulfonyl chloride (-SO₂Cl) group : This group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. This effect, operating through both induction and resonance, deactivates the ring towards electrophilic attack. The withdrawal of electron density is most pronounced at the ortho and para positions, making the meta positions the least deactivated and therefore the preferred sites of attack. The sulfonyl chloride group is a strong deactivating group and a meta-director .

In this compound, these two groups are in a para relationship. Their directing effects are therefore synergistic. The activating pyrrolidin-1-yl group directs incoming electrophiles to its ortho positions (C2 and C6). The deactivating sulfonyl chloride group directs to its meta positions (also C2 and C6). Thus, both groups direct the electrophile to the same carbons.

Influence of the Pyrrolidin-1-yl and Sulfonyl Chloride Groups

Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to proceed readily, with the electrophile being directed exclusively to the positions ortho to the pyrrolidin-1-yl group. However, the strong activating nature of the amine can also lead to side reactions, such as oxidation, under harsh acidic or oxidizing conditions often employed in SₑAr reactions. libretexts.org

Interactive Table: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Electrophile (E⁺) | Predicted Major Product |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 2-Bromo-4-(pyrrolidin-1-yl)benzene-1-sulfonyl chloride |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-Nitro-4-(pyrrolidin-1-yl)benzene-1-sulfonyl chloride |

| Friedel-Crafts Acylation | R-C=O⁺ (from RCOCl/AlCl₃) | 2-Acyl-4-(pyrrolidin-1-yl)benzene-1-sulfonyl chloride |

Reactions Involving the Pyrrolidine (B122466) Moiety

The chemical behavior of this compound is dictated by the interplay between its two primary functional components: the highly reactive sulfonyl chloride group and the N-aryl pyrrolidine system. While the sulfonyl chloride moiety is the principal site for nucleophilic attack, leading to the formation of sulfonamides, sulfonates, and sulfonic acids, the pyrrolidine ring itself possesses potential for a variety of chemical transformations. The nitrogen atom of the pyrrolidine is directly attached to the benzene ring, classifying it as an N-aryl pyrrolidine. This linkage results in the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. Consequently, the pyrrolidine ring's nitrogen is less basic and nucleophilic compared to that in N-alkyl pyrrolidines. Furthermore, the reactivity of the pyrrolidine's C-H bonds, particularly those alpha to the nitrogen (α-C-H), is influenced by both the cyclic amine structure and the electronic effects of the para-sulfonyl chloride group on the aromatic ring.

Functionalization and Modification of the Pyrrolidine Ring System

The direct functionalization of C(sp³)–H bonds in saturated heterocycles like pyrrolidine is a significant area of modern synthetic chemistry, offering an efficient route to complex molecules from simple precursors. rsc.org For N-aryl pyrrolidines, several strategies have been developed, primarily focusing on the activation of the α-C–H bonds, which could potentially be applied to this compound.

One major pathway for functionalization proceeds through the formation of an N-acyliminium ion intermediate via oxidation of the pyrrolidine ring. nih.gov These electrophilic intermediates are susceptible to attack by a wide range of nucleophiles. Methods for generating these ions include chemical oxidation using reagents like hypervalent iodine. nih.gov For instance, the direct α-azidonation of N-protected pyrrolidines has been achieved using combinations like (PhIO)n and TMSN3. nih.gov However, the strong electron-withdrawing nature of the para-sulfonyl chloride group in the target molecule would likely make this oxidative step more challenging compared to an unsubstituted N-phenylpyrrolidine.

Transition metal-catalyzed reactions have also emerged as a powerful tool for the direct arylation of sp³ C-H bonds without the need for a directing group. nih.govacs.org Studies on N-phenylpyrrolidine have demonstrated that ruthenium catalysts can facilitate the selective coupling of the α-C-H bond with aryl halides. nih.govacs.org A proposed mechanism involves the oxidative addition of the aryl halide to the metal center, followed by a C-H bond activation step. acs.org Similarly, platinum-on-carbon has been shown to catalyze the aerobic oxidative annulation of N-arylpyrrolidines. thieme-connect.com The application of these methods to this compound would need to consider the potential for the sulfonyl chloride group to interact with the catalyst or reaction conditions.

Another approach involves redox-neutral α-functionalization, where the pyrrolidine is reacted with an oxidizing agent, such as a quinone monoacetal, to form an iminium ion in situ. rsc.org This intermediate can then be trapped by various nucleophiles, including phenols, indoles, and others, to yield α-aryl-substituted pyrrolidines. rsc.org This method provides a metal-free alternative for C-H functionalization. rsc.orgthieme-connect.com

The table below summarizes potential pathways for the functionalization of the pyrrolidine ring in this compound, based on established reactivity for analogous N-aryl pyrrolidines.

| Reaction Type | Typical Reagents/Catalysts | Potential Product Type | Reference |

| Oxidative α-Functionalization | Hypervalent Iodine Reagents (e.g., PhI(OAc)₂) + Nucleophile (e.g., TMSN₃) | α-Substituted Pyrrolidine | nih.gov |

| Metal-Catalyzed C-H Arylation | Ru or Pt catalysts (e.g., Ru(H)₂(CO)(PCy₃)₃) + Aryl Halide | α-Aryl Pyrrolidine | nih.govacs.orgthieme-connect.com |

| Redox-Neutral α-Arylation | Quinone Monoacetal + Base (e.g., DABCO) + Nucleophile (e.g., Naphthol) | α-Aryl, N-Aryl Pyrrolidine | rsc.org |

Hydrolytic Stability and Decomposition Pathways in Various Environments

The hydrolytic stability of this compound is primarily governed by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. Aromatic sulfonyl chlorides are electrophilic compounds that react with nucleophiles, with water being a common reactant in aqueous environments. The principal decomposition pathway in such environments is hydrolysis, which converts the sulfonyl chloride into the corresponding sulfonic acid, 4-(pyrrolidin-1-YL)benzene-1-sulfonic acid, and hydrochloric acid.

The mechanism of this hydrolysis is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) process. rsc.orgresearchgate.net The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. The effect of these substituents on hydrolysis kinetics has been studied, often showing a correlation with Hammett substituent constants (σ). rsc.orgrsc.orgmdpi.com

In the case of this compound, the pyrrolidino group is situated para to the sulfonyl chloride. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance (+R effect). This makes the pyrrolidino group a strong electron-donating substituent. This donation of electron density to the aromatic ring reduces the electrophilicity of the sulfur atom in the sulfonyl chloride group. A less electrophilic sulfur center is less susceptible to nucleophilic attack by water. Consequently, the rate of hydrolysis for this compound is expected to be significantly slower than that of unsubstituted benzenesulfonyl chloride or benzenesulfonyl chlorides bearing electron-withdrawing groups (e.g., -NO₂). rsc.orgosti.gov

The following table illustrates the general trend of substituent effects on the rate of hydrolysis for para-substituted benzenesulfonyl chlorides.

| para-Substituent (X-C₆H₄SO₂Cl) | Electronic Effect of X | Expected Relative Rate of Hydrolysis | Reference |

| -NO₂ | Strong Electron-Withdrawing | Fastest | rsc.org |

| -Cl | Weak Electron-Withdrawing | Fast | researchgate.net |

| -H | Neutral (Reference) | Moderate | rsc.org |

| -CH₃ | Weak Electron-Donating | Slow | rsc.org |

| -OCH₃ | Strong Electron-Donating | Slower | rsc.org |

| -N(CH₂)₄ (Pyrrolidino) | Very Strong Electron-Donating | Slowest | (Inferred) |

While sulfonyl chlorides are generally considered hydrolytically unstable, their reactivity can be attenuated. Compared to their sulfonyl fluoride (B91410) counterparts, sulfonyl chlorides are much more susceptible to hydrolysis. nih.gov Sulfonyl fluorides are noted for being substantially more robust and resistant to hydrolysis due to the strength of the S-F bond. nih.govmdpi.com

In non-aqueous environments or in the presence of other nucleophiles, this compound will undergo analogous substitution reactions. For example, in alcoholic solvents (solvolysis), it will form sulfonate esters, and in the presence of primary or secondary amines, it will readily form the corresponding sulfonamides. These reactions are often faster than hydrolysis and represent the primary derivatization pathways for this class of compounds.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the molecular structure of 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride, with each technique offering unique insights into its atomic and molecular properties.

While specific experimental spectra for this compound are not widely published, the expected NMR data can be reliably predicted based on the chemical environment of the protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 1,4-disubstituted benzene (B151609) ring. The aromatic protons would appear as two sets of doublets, characteristic of a para-substituted system. The protons of the pyrrolidine ring would likely appear as two multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for the four distinct carbon environments in the benzene ring and the two unique carbon environments in the pyrrolidine ring. The chemical shifts would be influenced by the electron-withdrawing sulfonyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to -SO₂Cl) | ~8.0-8.2 (d) | ~130-132 |

| Aromatic CH (ortho to -SO₂N) | ~7.8-8.0 (d) | ~128-130 |

| Aromatic C (ipso to -SO₂Cl) | - | ~145-147 |

| Aromatic C (ipso to -SO₂N) | - | ~140-142 |

| Pyrrolidine CH₂ (adjacent to N) | ~3.3-3.5 (m) | ~48-50 |

| Pyrrolidine CH₂ (beta to N) | ~1.9-2.1 (m) | ~25-27 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. d = doublet, m = multiplet.

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum would be characterized by strong absorption bands corresponding to the vibrations of the sulfonyl chloride and sulfonamide groups.

Key expected vibrational frequencies include:

Asymmetric and Symmetric SO₂ Stretching (Sulfonyl Chloride): Strong bands are expected in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. These are characteristic absorptions for sulfonyl chlorides.

Asymmetric and Symmetric SO₂ Stretching (Sulfonamide): Strong absorptions are also anticipated for the sulfonamide group, typically around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹.

C-S Stretching: A band in the region of 600-800 cm⁻¹ would indicate the carbon-sulfur bond.

Aromatic C=C Stretching: Medium to weak bands would appear in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

C-H Stretching and Bending: Aliphatic C-H stretching from the pyrrolidine ring would be observed around 2850-2960 cm⁻¹, while aromatic C-H stretching would be seen above 3000 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric SO₂ Stretch | 1375 - 1400 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric SO₂ Stretch | 1170 - 1190 |

| Sulfonamide (-SO₂N) | Asymmetric SO₂ Stretch | 1330 - 1350 |

| Sulfonamide (-SO₂N) | Symmetric SO₂ Stretch | 1150 - 1170 |

| Benzene Ring | C=C Stretch | 1450 - 1600 |

| Pyrrolidine Ring | Aliphatic C-H Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This technique is essential for unequivocally confirming the molecular formula of the compound. For this compound, with the molecular formula C₁₀H₁₂ClNO₄S₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thereby validating the elemental composition.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and torsion angles.

While a single-crystal X-ray structure of this compound is not publicly available, analysis of the closely related compound, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, provides significant insight into the expected solid-state structure. researchgate.net The process would involve growing a suitable single crystal of the target compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Based on the crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine, key structural parameters for the 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl moiety can be inferred. researchgate.net The sulfonamide group exhibits characteristic bond lengths, with the S=O bonds being approximately 1.43 Å and the S-N bond around 1.63 Å. researchgate.net The S-C bond connecting the sulfonyl group to the benzene ring is typically about 1.77 Å. researchgate.net

The conformation of the pyrrolidine ring relative to the sulfonyl group is of particular interest. In the analogue, the N-C bonds of the pyrrolidine ring are oriented gauche to the S-C bond of the benzene ring. researchgate.net This suggests a staggered conformation that minimizes steric hindrance.

Selected Bond Lengths from the Analog 1-[(4-methylbenzene)sulfonyl]pyrrolidine researchgate.net

| Bond | Bond Length (Å) |

| S=O | 1.435 |

| S-N | 1.625 |

| S-C (aromatic) | 1.770 |

Selected Torsion Angles from the Analog 1-[(4-methylbenzene)sulfonyl]pyrrolidine researchgate.net

| Atoms Defining Torsion Angle | **Angle (°) ** |

| C(aromatic)-S-N-C(pyrrolidine) | -65.6 |

| C(aromatic)-S-N-C(pyrrolidine) | 76.2 |

Data is for the analog compound 1-[(4-methylbenzene)sulfonyl]pyrrolidine and serves as a predictive model for the title compound.

Analysis of Intermolecular Interactions and Crystal Packing

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the intermolecular interactions and crystal packing can be inferred from studies on analogous structures containing pyrrolidine and benzenesulfonyl moieties. The solid-state architecture of such compounds is typically governed by a network of weak non-covalent interactions.

Research on structurally similar compounds, such as 1-[(4-methylbenzene)sulfonyl]pyrrolidine, indicates that the crystal packing is significantly influenced by a combination of hydrogen bonds and other van der Waals forces. nih.govresearchgate.net In the crystal lattice of these related molecules, C—H⋯O hydrogen bonds are commonly observed, where hydrogen atoms attached to the benzene ring or the pyrrolidine ring interact with the oxygen atoms of the sulfonyl group. nih.gov

Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal structure. C—H⋯π interactions, where a hydrogen atom interacts with the π-electron system of a neighboring benzene ring, are also prevalent. nih.gov These interactions collectively lead to the formation of well-defined supramolecular assemblies, often resulting in layered or sheet-like structures. nih.gov

Table 1: Anticipated Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | C-H (Aromatic/Pyrrolidine) | O (Sulfonyl) | Formation of weak hydrogen bonds stabilizing the crystal lattice. |

| π-π Stacking | Benzene Ring | Benzene Ring | Parallel or offset stacking of aromatic rings contributing to crystal stability. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical formula. For this compound, the molecular formula is established as C₁₀H₁₂ClNO₄S₂. matrix-fine-chemicals.com Based on this formula, the theoretical elemental composition can be calculated.

The expected weight percentages of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur are crucial for confirming the purity and identity of a synthesized batch of the compound. These theoretical values serve as a benchmark against which experimentally determined data are compared.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 38.77 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 3.91 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.45 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.52 |

| Oxygen | O | 16.00 | 4 | 64.00 | 20.66 |

| Sulfur | S | 32.07 | 2 | 64.14 | 20.71 |

| Total | | | | 309.82 | 100.00 |

This table was generated based on the molecular formula C₁₀H₁₂ClNO₄S₂. matrix-fine-chemicals.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, electronic properties, and spectroscopic data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Geometry optimization using DFT, typically with a basis set like B3LYP/6-31G(d,p), would be the first step in a computational study of 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For analogous sulfonamides, DFT calculations have successfully reproduced structural parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov In the case of this compound, the geometry around the sulfur atom is expected to be tetrahedral. The benzene (B151609) ring and the pyrrolidine (B122466) ring would adopt their most stable conformations. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting the electron-donating nature of the pyrrolidinyl group and the electron-withdrawing nature of the sulfonyl chloride group.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

In studies of similar sulfonamide derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the aromatic ring and the amino group, while the LUMO is often centered on the electron-withdrawing sulfonyl group and the adjacent aromatic ring. nih.govmdpi.com For this compound, the HOMO is expected to have significant contributions from the pyrrolidine nitrogen and the benzene ring, while the LUMO would likely be concentrated on the sulfonyl chloride moiety and the benzene ring. The calculated HOMO and LUMO energies can be used to determine various reactivity descriptors, as shown in the table below.

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. It provides a detailed picture of the bonding and electronic delocalization within a molecule. NBO analysis can identify key orbital interactions that contribute to the stability of the molecule.

For sulfonamides, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. nih.govmdpi.com In this compound, significant charge transfer is expected from the lone pair of the pyrrolidine nitrogen to the antibonding orbitals of the adjacent sulfonyl group and the benzene ring. This delocalization of electron density stabilizes the molecule. NBO analysis can also quantify the charge distribution on each atom, providing further insight into the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack.

For molecules containing sulfonyl groups, the oxygen atoms of the SO2 group are typically regions of high negative potential, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.net The area around the hydrogen atoms of the benzene and pyrrolidine rings would show positive potential. The MEP map of this compound would likely show a significant negative potential around the oxygen atoms of the sulfonyl chloride group and a region of positive potential around the sulfur atom, making it susceptible to nucleophilic attack.

Reaction Mechanism Studies

Theoretical studies can also elucidate the mechanisms of chemical reactions, providing a deeper understanding of the pathways and transition states involved.

Theoretical Elucidation of Electrophilic Substitution Pathways on the Benzene Ring

The benzene ring in this compound is substituted with both an activating group (the pyrrolidin-1-yl group) and a deactivating group (the sulfonyl chloride group). The pyrrolidin-1-yl group is an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the sulfonyl chloride group is a meta-director because it withdraws electron density from the ring.

A theoretical study of electrophilic substitution on this molecule would involve calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack of an electrophile at the ortho, meta, and para positions relative to the pyrrolidin-1-yl group. The stability of these intermediates determines the regioselectivity of the reaction. It is expected that the ortho and para positions to the strongly activating pyrrolidin-1-yl group would be the most favorable sites for electrophilic attack, leading to the formation of the corresponding substituted products. Computational modeling can map out the entire reaction pathway, including the transition state energies, to provide a quantitative prediction of the reaction's feasibility and outcome.

Computational Modeling of Nucleophilic Attack Mechanisms on the Sulfonyl Chloride Group

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. In the case of this compound, understanding the mechanism of nucleophilic attack on the sulfonyl chloride group is crucial for predicting its reactivity and designing synthetic pathways. Theoretical studies on analogous arylsulfonyl chlorides have revealed that the nucleophilic substitution at the sulfur atom can proceed through two primary pathways: a concerted SN2-like mechanism or a stepwise addition-elimination (A-E) mechanism. semanticscholar.orgmdpi.com

The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. For this compound, the electron-donating nature of the pyrrolidinyl group at the para-position is expected to influence the electron density at the sulfonyl sulfur atom.

Concerted SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. This proceeds through a single trigonal bipyramidal transition state. DFT calculations on similar systems have shown that for many common nucleophiles, this concerted pathway is energetically favored. semanticscholar.org The reaction profile would show a single energy barrier corresponding to this transition state.

Stepwise Addition-Elimination (A-E) Mechanism: This mechanism involves the formation of a hypervalent sulfur intermediate, often referred to as a sulfurane. The nucleophile first adds to the sulfonyl group, forming a pentacoordinate intermediate, which then eliminates the chloride ion in a second step. mdpi.com This pathway is characterized by a potential energy surface with an intermediate flanked by two transition states. The stability of the sulfurane intermediate is a key factor in determining the viability of this mechanism.

Computational studies allow for the mapping of the potential energy surface (PES) for the reaction of this compound with various nucleophiles. By calculating the energies of reactants, transition states, intermediates, and products, the activation barriers for each pathway can be determined, and the most likely mechanism can be identified. For instance, a chloride-chloride exchange reaction in arenesulfonyl chlorides has been computationally shown to proceed via a single transition state, indicative of an SN2 mechanism. semanticscholar.org The choice of computational method and basis set is critical for obtaining accurate energy profiles.

Conformational Analysis and Energetic Profiles of the Molecule

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical, chemical, and biological properties. Computational methods can provide detailed insights into the molecule's conformational landscape and the energetic barriers between different conformers.

The conformational flexibility of this molecule arises from several factors:

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. nih.gov The interconversion between these puckers is a low-energy process. The specific puckering can be influenced by the substituent on the nitrogen atom.

Rotation around the S-N Bond: The bond connecting the sulfonyl group to the pyrrolidine nitrogen allows for rotation, leading to different spatial arrangements of the pyrrolidine ring relative to the sulfonyl group.

Computational conformational analysis typically involves a systematic search of the potential energy surface. This can be achieved through methods like relaxed potential energy surface scans, where specific dihedral angles are systematically varied, and the energy is minimized at each step. The resulting low-energy conformers represent the most probable shapes of the molecule.

For each stable conformer, its relative energy can be calculated to determine the population of each conformer at a given temperature using Boltzmann statistics. The energy barriers separating these conformers can also be computed to understand the dynamics of their interconversion. Studies on similar N-substituted pyrrolidines have utilized DFT methods to analyze the minimum-energy conformers and their relative populations. researchgate.net The energetic profile of this compound would reveal the most stable conformations and the flexibility of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly DFT, are powerful tools for predicting spectroscopic parameters with a high degree of accuracy. These predictions can aid in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. The process involves first optimizing the molecular geometry and then performing a GIAO calculation to obtain the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). By comparing the calculated chemical shifts with experimental data, the proposed structure can be confirmed. For complex molecules, computational predictions can be invaluable in assigning ambiguous peaks in the experimental spectrum. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. The predicted vibrational spectrum can be used to assign the various vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the sulfonyl group (SO2), the C-S bond, the C-N bond, and the various modes of the pyrrolidine and benzene rings. nih.gov

Below are interactive tables showcasing hypothetical yet representative predicted spectroscopic data for this compound, based on typical computational outputs for similar molecules.

Table 1: Predicted 1H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| H (ortho to SO2Cl) | 7.95 |

| H (meta to SO2Cl) | 6.80 |

| H (pyrrolidine, α to N) | 3.40 |

| H (pyrrolidine, β to N) | 2.05 |

Table 2: Predicted 13C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C (ipso to SO2Cl) | 145.2 |

| C (ortho to SO2Cl) | 129.8 |

| C (meta to SO2Cl) | 112.5 |

| C (para to SO2Cl) | 152.0 |

| C (pyrrolidine, α to N) | 48.5 |

| C (pyrrolidine, β to N) | 25.1 |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm-1) |

| SO2 asymmetric stretch | 1385 |

| SO2 symmetric stretch | 1180 |

| C-S stretch | 750 |

| S-N stretch | 910 |

| Aromatic C-H stretch | 3080 |

| Aliphatic C-H stretch | 2950 |

Synthetic Applications and Potential in Functional Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The pyrrolidine (B122466) ring is a fundamental heterocyclic scaffold found in a vast number of natural products and synthetic drugs, including alkaloids and amino acids like proline. mdpi.comresearchgate.net This prevalence underscores the importance of pyrrolidine-containing building blocks in medicinal chemistry and drug discovery. nih.gov 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride serves as a key intermediate by providing a pre-formed pyrrolidinylphenyl moiety that can be readily incorporated into more complex molecular structures.

The primary reactive site of the molecule is the sulfonyl chloride group (-SO₂Cl). This group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, allowing chemists to attach the 4-(pyrrolidin-1-yl)benzenesulfonyl group to a wide array of nucleophilic substrates. The most common reaction involves primary and secondary amines to form stable sulfonamide linkages. cbijournal.comresearchgate.netlibretexts.org This reaction is typically efficient and proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or sodium carbonate to neutralize the hydrochloric acid byproduct. cbijournal.comekb.eg The stability of the resulting sulfonamide bond makes this compound an excellent choice for constructing complex and robust molecular architectures.

Precursor for Advanced Sulfonamide Architectures with Diverse Substituents

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide range of therapeutic agents. cbijournal.comekb.eg this compound is an exemplary precursor for creating diverse sulfonamide libraries. By reacting it with a variety of primary and secondary amines, a vast number of derivatives can be generated, each with unique structural and electronic properties conferred by the amine substituent.

The general reaction is as follows:

R¹R²NH + ClSO₂-C₆H₄-N(CH₂)₄ ⟶ R¹R²N-SO₂-C₆H₄-N(CH₂)₄ + HCl

This straightforward synthetic route allows for the systematic modification of the final molecule. The substituent group (R¹, R²) can range from simple alkyl or aryl groups to more complex heterocyclic or polyfunctional moieties. This modular approach is highly valuable in fields like drug discovery, where structure-activity relationships are investigated by synthesizing and testing a series of related compounds.

Below is a table of representative sulfonamide architectures that can be synthesized from this compound.

| Amine Reactant | Chemical Name | Resulting Sulfonamide Structure |

| Aniline | N-phenyl-4-(pyrrolidin-1-yl)benzenesulfonamide | C₆H₅-NH-SO₂-C₆H₄-N(CH₂)₄ |

| Piperidine | 1-[[4-(Pyrrolidin-1-yl)phenyl]sulfonyl]piperidine | C₅H₁₀N-SO₂-C₆H₄-N(CH₂)₄ |

| Morpholine | 4-[[4-(Pyrrolidin-1-yl)phenyl]sulfonyl]morpholine | O(CH₂CH₂)₂N-SO₂-C₆H₄-N(CH₂)₄ |

| Benzylamine | N-benzyl-4-(pyrrolidin-1-yl)benzenesulfonamide | C₆H₅CH₂-NH-SO₂-C₆H₄-N(CH₂)₄ |

Utility in the Construction of Diverse Heterocyclic Systems

While the primary application of this compound is the synthesis of sulfonamides, its utility extends to the construction of more complex heterocyclic systems. The sulfonamides derived from this precursor can themselves be valuable intermediates for subsequent cyclization reactions.

For instance, if the amine reactant used to form the initial sulfonamide contains an additional functional group, an intramolecular reaction can be designed to form a new ring. This strategy allows for the synthesis of polycyclic and more structurally complex heterocyclic compounds. The sulfonamide linkage can act as a stable backbone while other parts of the molecule undergo cyclization. Furthermore, reactions involving sulfonyl azides (which can be derived from sulfonyl chlorides) and thioamides are known to produce N-sulfonyl amidines, a class of heterocyclic compounds. beilstein-journals.org This demonstrates the potential for the sulfonyl group to participate in various ring-forming reactions beyond simple sulfonamide formation, opening avenues to novel heterocyclic scaffolds.

Potential Applications in Functional Materials Development

The structural features of this compound and its derivatives make them attractive candidates for the development of advanced functional materials.

The formation of sulfonamide bonds is a robust and reliable reaction that can be adapted for polymerization. While this compound is a monofunctional sulfonyl chloride, it can be used to modify existing polymers. For example, polymers with pendant amine or hydroxyl groups can be functionalized by reacting them with this compound. This would introduce the 4-(pyrrolidin-1-yl)benzenesulfonyl moiety as a side chain, potentially altering the polymer's properties, such as solubility, thermal stability, or its ability to interact with other molecules.

Alternatively, the compound could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group). The resulting monomer could then be polymerized or co-polymerized to incorporate the sulfonyl-containing unit directly into the polymer backbone or as a pendant group. Such polymers could find applications in areas like specialty membranes, coatings, or as functional resins for chromatography.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org Derivatives of this compound are well-suited for this field due to their capacity for various non-covalent interactions, which can drive self-assembly processes. nih.gov

The key interactions include:

Hydrogen Bonding: The sulfonamide group (–SO₂–NH–) formed after reaction with a primary amine is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are highly directional and can lead to the formation of well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The benzene (B151609) ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings. These interactions contribute to the stabilization of assembled structures.

The interplay of these forces can guide the molecules to self-assemble into ordered structures like sheets, ribbons, or more complex architectures. rsc.org The ability to control these interactions by modifying the substituents on the sulfonamide nitrogen provides a powerful tool for crystal engineering and the design of new materials with tailored properties. rsc.org

| Interaction Type | Participating Group(s) | Role in Self-Assembly |

| Hydrogen Bonding | Sulfonamide N-H (donor), Sulfonyl O (acceptor) | Directs the formation of specific, ordered networks (e.g., chains, sheets). rsc.org |

| π-π Stacking | Benzene ring | Stabilizes layered structures through aromatic interactions. |

| Dipole-Dipole | Sulfonyl group (S=O bonds) | Contributes to the overall lattice energy and molecular packing. |

| van der Waals | Pyrrolidine ring, other alkyl/aryl groups | Influences molecular shape and facilitates close packing in the solid state. |

Q & A

How can researchers optimize the synthesis of 4-(Pyrrolidin-1-YL)benzene-1-sulfonyl chloride to improve yield and purity?

Answer:

The synthesis typically involves reacting a benzene sulfonyl chloride precursor with pyrrolidine derivatives. Key optimization steps include:

- Temperature Control : Maintaining temperatures between 0–5°C during sulfonation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group) .

- Solvent Selection : Using anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity and solubility .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) effectively isolates the compound, achieving >95% purity .

- Yield Improvement : Pre-activating the amine (pyrrolidine) with a base like triethylamine enhances nucleophilicity, increasing reaction efficiency .

What advanced characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Bands at 1200–1180 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-S vibrations) confirm sulfonyl chloride functionality .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₀H₁₂ClNO₂S: 259.0295) ensures molecular integrity .

How does the reactivity of this compound differ from other sulfonyl chlorides in nucleophilic substitution reactions?

Answer:

The pyrrolidine substituent introduces steric and electronic effects:

- Steric Hindrance : The bulky pyrrolidine group slows reactions with large nucleophiles (e.g., tert-butylamine) compared to unsubstituted benzene sulfonyl chlorides .

- Electronic Effects : The electron-donating pyrrolidine ring deactivates the sulfonyl chloride, reducing electrophilicity. This necessitates harsher conditions (e.g., reflux in THF) for reactions with weak nucleophiles like alcohols .

- Selectivity : Reacts preferentially with primary amines over secondary amines due to steric constraints .

What strategies mitigate stability issues during storage and handling of this compound?

Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis and photodegradation .

- Handling : Use anhydrous solvents (e.g., dried DMF) during reactions to avoid premature hydrolysis .

- Stability Monitoring : Periodic TLC or LC-MS checks detect degradation products (e.g., sulfonic acids) .

How can researchers resolve contradictions in reported biological activities of sulfonyl chloride derivatives?

Answer:

- Comparative Assays : Test the compound alongside analogs (e.g., 4-trifluoromethylbenzenesulfonyl chloride) under identical conditions to isolate structural contributors to activity .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins (e.g., HIV-1 protease), clarifying conflicting inhibition data .

- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers caused by assay variability .

What role does this compound play in designing enzyme inhibitors?

Answer:

The sulfonyl chloride group reacts with catalytic residues (e.g., serine in proteases) to form covalent adducts:

- HIV-1 Protease Inhibition : Forms a sulfonate ester with Asp25, disrupting substrate binding (IC₅₀ = 0.8 µM in vitro) .

- Selectivity Optimization : Modifying the pyrrolidine substituent reduces off-target effects (e.g., against human neutrophil elastase) .

What computational tools predict the reactivity and regioselectivity of this compound in complex reactions?

Answer:

- Density Functional Theory (DFT) : Calculates charge distribution (Mulliken charges) to predict nucleophilic attack sites on the sulfonyl chloride .

- Molecular Dynamics (MD) : Simulates interactions with protein active sites to guide inhibitor design .

How does this compound compare structurally and functionally to similar sulfonyl chlorides?

Answer:

What are the challenges in scaling up its synthesis for preclinical studies?

Answer:

- Safety : Exothermic sulfonation requires jacketed reactors with precise temperature control to prevent runaway reactions .

- Cost-Efficiency : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .

- Regulatory Compliance : Quantify residual solvents (e.g., DCM) to meet ICH Q3C guidelines .

How can researchers leverage its unique properties for novel applications?

Answer:

- Protein-Protein Interaction Stabilizers : Conjugate with bifunctional linkers to stabilize transient complexes (e.g., p53-MDM2) .

- Bioconjugation Probes : React with cysteine residues in antibodies for site-specific labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.